

# Cross-Resistance Between Faropenem and Other Carbapenems in Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Faropenem |           |
| Cat. No.:            | B194159   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of antimicrobial resistance represent a critical global health challenge. Carbapenems are often considered last-resort antibiotics for treating severe infections caused by multidrug-resistant bacteria. **Faropenem**, an oral penem antibiotic with structural similarities to carbapenems, has raised concerns about the potential for cross-resistance. This guide provides an objective comparison of **faropenem**'s cross-resistance profile with other carbapenems, supported by experimental data, to inform research and development efforts in this space.

## **Executive Summary**

Studies demonstrate that resistance to **faropenem** can confer cross-resistance to other carbapenems, particularly in Gram-negative bacteria such as Escherichia coli that produce extended-spectrum β-lactamases (ESBLs).[1][2][3][4] The primary mechanism identified involves mutations in outer membrane porin genes, such as ompC, which restricts the entry of carbapenems into the bacterial cell.[1] This finding is significant, as the widespread use of an oral agent like **faropenem** could inadvertently drive resistance to critical intravenous carbapenems.



# Data Presentation: Quantitative Analysis of Cross-Resistance

The development of resistance to **faropenem** has been shown to directly impact the susceptibility of bacteria to other carbapenems. The following tables summarize key quantitative data from in vitro studies.

Table 1: Minimum Inhibitory Concentration (MIC) Shift in ESBL-Producing E. coli After Induced **Faropenem** Resistance

This table presents data from a study where ESBL-producing (CTX-M-15) and pan-susceptible E. coli isolates were induced for resistance to **faropenem** through serial passaging. The MICs of various carbapenems were measured before and after resistance induction.



| Bacterial<br>Isolate                            | Antibiotic | Initial MIC<br>(mg/L) | Final MIC<br>(mg/L) after<br>Faropenem<br>Resistance<br>Induction | Fold Increase<br>in MIC |
|-------------------------------------------------|------------|-----------------------|-------------------------------------------------------------------|-------------------------|
| ESBL-producing<br>E. coli (NSF1,<br>NSF2, NSF3) | Faropenem  | 1 - 2                 | 64                                                                | 32-64x                  |
| Ertapenem                                       | ≤0.5       | ≥8                    | ≥16x                                                              |                         |
| Meropenem                                       | ≤0.5       | ≥2                    | ≥4x                                                               |                         |
| Doripenem                                       | ≤0.5       | ≥2                    | ≥4x                                                               | _                       |
| Imipenem                                        | ≤0.5       | ≥1                    | ≥2x                                                               |                         |
| Pan-susceptible<br>E. coli (NSF4)               | Faropenem  | 1                     | 64                                                                | 64x                     |
| Ertapenem                                       | ≤0.5       | ≤0.5                  | No change                                                         |                         |
| Meropenem                                       | ≤0.5       | ≤0.5                  | No change                                                         |                         |
| Doripenem                                       | ≤0.5       | ≤0.5                  | No change                                                         |                         |
| Imipenem                                        | ≤0.5       | ≤0.5                  | No change                                                         |                         |
| (Data sourced from Gandra et al.)               |            |                       |                                                                   |                         |

Table 2: In Vitro Activity of **Faropenem** Against Cephalosporin-Resistant Enterobacteriaceae

This table summarizes the modal MICs of **faropenem** against a collection of clinical isolates with different resistance mechanisms.



| Bacterial Species                     | Resistance<br>Mechanism      | Faropenem Modal<br>MIC (mg/L) | Percentage of<br>Isolates<br>Susceptible to ≤2<br>mg/L |
|---------------------------------------|------------------------------|-------------------------------|--------------------------------------------------------|
| Escherichia coli                      | CTX-M or non-CTX-M<br>ESBLs  | 0.5 - 1                       | >95%                                                   |
| Klebsiella spp.                       | CTX-M or non-CTX-M<br>ESBLs  | 0.5 - 1                       | >95%                                                   |
| Enterobacter spp.                     | ESBLs or<br>Derepressed AmpC | 2 - 4                         | Lower                                                  |
| Citrobacter spp.                      | ESBLs or<br>Derepressed AmpC | 2 - 4                         | Lower                                                  |
| Serratia spp.                         | Derepressed AmpC             | 8 - 16                        | Very Low                                               |
| (Data sourced from<br>Mushtaq et al.) |                              |                               |                                                        |

# **Signaling Pathways and Experimental Workflows**





Click to download full resolution via product page





Click to download full resolution via product page



## **Experimental Protocols**

The following methodologies are central to the studies investigating cross-resistance between **faropenem** and other carbapenems.

## In Vitro Resistance Induction by Serial Passaging

This protocol is designed to simulate the development of antibiotic resistance over time.

- Bacterial Isolates: Well-characterized clinical isolates, such as ESBL-producing E. coli, are selected.
- Initial Susceptibility Testing: The baseline Minimum Inhibitory Concentrations (MICs) for **faropenem** and a panel of other carbapenems (e.g., meropenem, imipenem, ertapenem, doripenem) are determined for each isolate.
- Serial Passaging:
  - Isolates are cultured in a broth medium containing a sub-inhibitory concentration of faropenem.
  - After incubation, the culture from the highest concentration of **faropenem** that still permits
    growth is used to inoculate a new series of tubes with incrementally higher concentrations
    of the drug.
  - This process is repeated daily for a set period (e.g., 7-10 days) until a significant increase in the faropenem MIC is observed (e.g., to 64 mg/L).
- Final Susceptibility Testing: Once **faropenem** resistance is induced, the MICs for the panel of other carbapenems are re-determined to assess for cross-resistance.

### **Antimicrobial Susceptibility Testing (AST)**

The MICs, which represent the lowest concentration of an antibiotic that prevents visible bacterial growth, are determined using standardized methods.

 Method: The broth microdilution method is a commonly used technique. The BSAC (British Society for Antimicrobial Chemotherapy) or CLSI (Clinical and Laboratory Standards



Institute) agar dilution methods are also standard.

#### Procedure:

- A standardized inoculum of the bacterial isolate is prepared.
- The inoculum is added to wells of a microtiter plate or onto agar plates containing serial two-fold dilutions of the antibiotics being tested.
- Plates are incubated under appropriate conditions.
- The MIC is read as the lowest concentration of the antibiotic that inhibits visible growth.

### Whole-Genome Sequencing (WGS)

WGS is employed to identify the genetic basis of the observed resistance.

- Purpose: To compare the genomes of the original (susceptible) and the final (resistant) isolates to identify mutations that arose during the resistance induction process.
- Procedure:
  - Genomic DNA is extracted from both the initial and the faropenem-resistant isolates.
  - The DNA is sequenced using a high-throughput sequencing platform.
  - The sequence reads from the resistant isolate are aligned to the genome of the original isolate (or a reference genome).
  - Bioinformatic analysis is performed to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and other genetic changes that may be responsible for the resistance phenotype, such as mutations in genes encoding porins (ompC) or regulatory systems (envZ).

## Conclusion

The available evidence strongly suggests that the development of resistance to **faropenem** in certain clinical isolates, particularly ESBL-producing Enterobacteriaceae, can lead to clinically significant cross-resistance to last-resort carbapenems like meropenem and ertapenem. This



phenomenon is primarily driven by mutations that reduce bacterial membrane permeability, thereby limiting the efficacy of the entire carbapenem class. These findings underscore the need for cautious and well-monitored use of oral penems and highlight the importance of continued surveillance and research into the mechanisms and clinical impact of antibiotic cross-resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. researchgate.net [researchgate.net]
- 3. Faropenem resistance causes in vitro cross-resistance to carbapenems in ESBL-producing Escherichia coli PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A systematic scoping review of faropenem and other oral penems: treatment of Enterobacterales infections, development of resistance and cross-resistance to carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-Resistance Between Faropenem and Other Carbapenems in Clinical Isolates: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194159#cross-resistance-between-faropenem-and-other-carbapenems-in-clinical-isolates]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com